

# a-(4-Nitrophenyl)morpholine validation as an intermediate for API synthesis

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## Compound of Interest

Compound Name: *4-(4-Nitrophenyl)morpholine*

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## a-(4-Nitrophenyl)morpholine: A Validated Intermediate for API Synthesis

A comprehensive comparison of its performance and alternatives in the synthesis of key active pharmaceutical ingredients.

The synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of the pharmaceutical industry, demanding high-purity, cost-effective, and scalable processes. A key component in many of these syntheses is the use of stable and reliable intermediates. One such intermediate, a-(4-Nitrophenyl)morpholine, has emerged as a critical building block in the production of blockbuster anticoagulant drugs such as Apixaban and Rivaroxaban.<sup>[1][2]</sup> This guide provides a detailed validation of a-(4-Nitrophenyl)morpholine as an API intermediate, comparing its synthesis and performance with viable alternatives, supported by experimental data and detailed protocols.

## Performance Comparison: a-(4-Nitrophenyl)morpholine vs. Alternatives

The efficiency of an API synthesis is often determined by the yield, purity, and overall cost-effectiveness of its intermediate steps. The following tables summarize the quantitative data for the synthesis of key intermediates, including a-(4-Nitrophenyl)morpholine and its derivatives, as well as alternative starting materials.

Table 1: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one (a key intermediate for Apixaban)

Starting Material	Key Intermediate	Overall Yield	Purity	Reference
p-Nitroaniline	1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one	48% (over four steps)	≥ 98%	<a href="#">[1]</a>
4-Iodoaniline	1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one	Not specified (expensive)	Not specified	<a href="#">[1]</a>

Table 2: Synthesis of 4-(4-aminophenyl)morpholin-3-one (a key intermediate for Rivaroxaban)

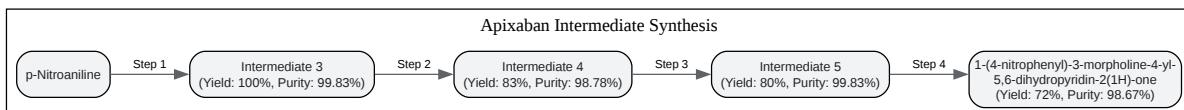
Starting Material	Intermediate	Yield	Purity	Reference
4-(4-nitrophenyl)morpholin-3-one	4-(4-aminophenyl)morpholin-3-one	76.0 gm (from 100.0 gm)	Not specified	<a href="#">[3]</a>
4-Chloronitrobenzene and Morpholine	4-(4-nitrophenyl)morpholin-3-one	Good yield	Not specified	<a href="#">[4]</a>

Table 3: Synthesis of 4-Morpholinoaniline (a related intermediate)

Starting Material	Product	Yield	Purity	Reference
4-(4-Nitrophenyl)morpholine	4-Morpholinoaniline	70%	Melting point 132-133 °C	[5]

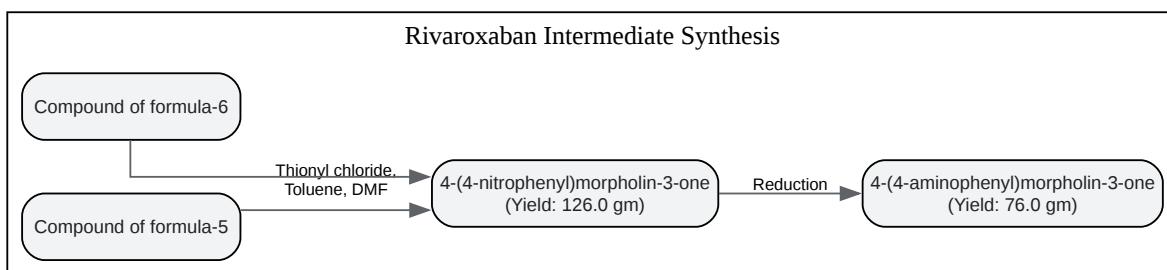
## Synthesis Pathways and Experimental Workflows

Visualizing the synthetic routes and experimental procedures is crucial for understanding the intricacies of API intermediate synthesis. The following diagrams, created using the DOT language, illustrate these processes.



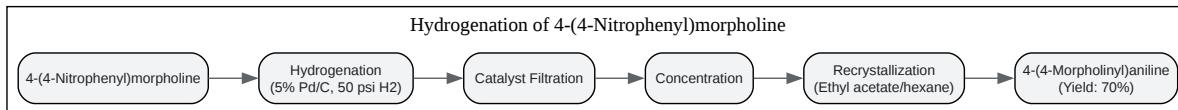
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Caption: Synthesis pathway for a key Apixaban intermediate starting from p-Nitroaniline.



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Caption: Synthesis pathway for a key Rivaroxaban intermediate.



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Caption: Experimental workflow for the synthesis of 4-Morpholinoaniline.

## Detailed Experimental Protocols

Reproducibility is paramount in pharmaceutical research. The following are detailed methodologies for the key experiments cited in this guide.

### Protocol 1: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihdropyridin-2(1H)-one[1]

- Step 1: Synthesis of Intermediate 3
  - Charge p-nitroaniline and tetrahydrofuran to a reactor and stir to achieve a clear solution.
  - Cool the solution and add a reagent to initiate the reaction.
  - Raise the temperature and stir for 1.5 hours, monitoring completion by TLC.
  - Distill off tetrahydrofuran under vacuum.
  - Add purified water, stir, filter the solid product, wash with water, and dry under vacuum to obtain Intermediate 3.
- Step 2: Synthesis of Intermediate 4
  - Charge Intermediate 3 and tetrahydrofuran to a reactor.
  - Add a reagent and stir for 3-4 hours, monitoring completion by HPLC.
  - Distill off tetrahydrofuran under vacuum.

- Add purified water and extract the product with dichloromethane.
- Wash the combined organic layers with water and distill off dichloromethane under vacuum to obtain crude Intermediate 4.
- Step 3: Synthesis of Intermediate 5
  - Charge crude Intermediate 4 and chlorobenzene to a reactor and cool the solution.
  - Add phosphorus pentachloride in portions, maintaining the temperature below 10 °C.
  - Raise the temperature to 50-55 °C and stir for 2 hours.
  - Cool the reaction mass and quench with water.
  - Separate the layers and distill off chlorobenzene from the organic layer.
  - Add isopropyl alcohol and water, reflux, then cool to precipitate the product.
  - Filter, wash, and dry the solid to obtain pure Intermediate 5.
- Step 4: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one
  - Charge Intermediate 5, N,N-dimethylformamide, triethylamine, and morpholine to a reactor.
  - Heat the mixture to 95-100 °C for 5-6 hours, monitoring completion by TLC.
  - Cool the reaction mass and add purified water to precipitate the product.
  - Cool further, stir, filter, wash with water, and dry under vacuum to obtain the final product.

## Protocol 2: Preparation of 4-(4-aminophenyl)morpholin-3-one[3]

- Step 1: Preparation of 4-(4-nitrophenyl)morpholin-3-one
  - Add dimethylformamide to a compound of formula-5.

- Slowly add thionyl chloride and stir for 5 hours.
- Add toluene and a compound of formula-6, then heat to 90-95 °C and stir for 10 hours.
- Distill off the solvent and co-distill with toluene.
- Add dimethylformamide and toluene, then add hydrochloric acid and water.
- Stir, filter the solid, and wash with water.
- Add ethyl acetate, heat, stir, cool, filter, and dry to get the title compound.

- Step 2: Preparation of 4-(4-aminophenyl)morpholin-3-one
  - Add 4-(4-nitrophenyl)morpholin-3-one to a mixture of ethyl acetate and a catalyst (G-Cat).
  - Heat the mixture and slowly add water, stirring for several hours.
  - Cool the mixture, add another catalyst (R-cat), and stir.
  - Add methanol and dichloromethane, stir, and filter through a hyflow bed.
  - Distill off the solvent from the filtrate and co-distill with methanol.
  - Add methanol, heat, stir, cool, filter, and dry to get the title compound.

### Protocol 3: Synthesis of 4-(4-morpholinyl)aniline[5]

- Suspend **4-(4-nitrophenyl)morpholine** in methanol and a methanolic solution of 2 M ammonia.
- Add water and 5% palladium on carbon catalyst.
- Place the mixture in a Paar hydrogenation unit and hydrogenate at 50 psi for 1 hour.
- After the reaction, cool to room temperature, remove the catalyst by filtration, and concentrate the filtrate under reduced pressure.

- Purify the crude product by recrystallization from a mixture of ethyl acetate/hexane to give 4-(4-morpholinyl)aniline.

## Conclusion

The validation of a-(4-Nitrophenyl)morpholine as a key intermediate in API synthesis is well-supported by the available data. Its use in the synthesis of Apixaban and Rivaroxaban showcases its versatility and importance. While alternative starting materials and synthetic routes exist, the processes involving a-(4-Nitrophenyl)morpholine and its derivatives offer robust and commercially viable options with good yields and high purity. The detailed protocols and comparative data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the design and optimization of API synthesis. The continued exploration of novel catalysts and process improvements will undoubtedly further enhance the efficiency and sustainability of these critical pharmaceutical manufacturing processes.

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